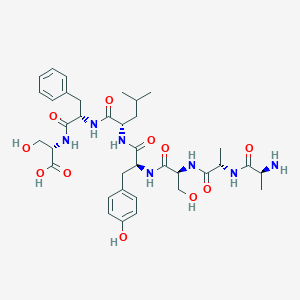

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine

Descripción

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine is a linear heptapeptide with the sequence Ala-Ala-Ser-Tyr-Leu-Phe-Ser. Its molecular formula is approximately C₃₅H₅₄N₇O₁₂ (exact values depend on stereochemistry and protonation states). This peptide contains a mix of hydrophobic (Leu, Phe) and hydrophilic (Ser, Tyr) residues, giving it amphipathic properties.

Propiedades

Número CAS |

920521-25-1 |

|---|---|

Fórmula molecular |

C36H51N7O11 |

Peso molecular |

757.8 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C36H51N7O11/c1-19(2)14-25(32(49)40-26(15-22-8-6-5-7-9-22)34(51)43-29(18-45)36(53)54)39-33(50)27(16-23-10-12-24(46)13-11-23)41-35(52)28(17-44)42-31(48)21(4)38-30(47)20(3)37/h5-13,19-21,25-29,44-46H,14-18,37H2,1-4H3,(H,38,47)(H,39,50)(H,40,49)(H,41,52)(H,42,48)(H,43,51)(H,53,54)/t20-,21-,25-,26-,27-,28-,29-/m0/s1 |

Clave InChI |

RIPABRWOZGFCAH-DNYGYILZSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Alanil-L-alanil-L-seril-L-tirosil-L-leucil-L-fenilalanil-L-serina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Reacción de acoplamiento: Cada aminoácido se activa utilizando reactivos como HBTU o DIC y se acopla a la cadena peptídica creciente.

Desprotección: Los grupos protectores en los aminoácidos se eliminan usando TFA (ácido trifluoroacético).

Escisión: El péptido completo se escinde de la resina usando una mezcla de escisión que contiene TFA, agua y captadores como TIS (triisopropilsilano).

Métodos de producción industrial

La producción industrial de péptidos como L-Alanil-L-alanil-L-seril-L-tirosil-L-leucil-L-fenilalanil-L-serina sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados y los métodos de purificación de alto rendimiento, como HPLC (cromatografía líquida de alto rendimiento), se emplean para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

L-Alanil-L-alanil-L-seril-L-tirosil-L-leucil-L-fenilalanil-L-serina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El residuo de tirosina se puede oxidar para formar ditirosina.

Reducción: Los puentes disulfuro, si están presentes, se pueden reducir usando agentes como DTT (ditiotreitol).

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros aminoácidos utilizando mutagénesis dirigida al sitio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o ácido peracético.

Reducción: DTT o TCEP (tris(2-carboxietil)fosfina).

Sustitución: cebadores mutagénicos y ADN polimerasa para la mutagénesis dirigida al sitio.

Principales productos formados

Oxidación: Ditirosina u otros derivados oxidados.

Reducción: Péptidos reducidos con grupos tiol libres.

Sustitución: Péptidos con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

L-Alanil-L-alanil-L-seril-L-tirosil-L-leucil-L-fenilalanil-L-serina tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como péptido modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización.

Medicina: Explorado por sus posibles efectos terapéuticos y como componente en los sistemas de administración de fármacos.

Industria: Utilizado en el desarrollo de materiales basados en péptidos y biosensores.

Mecanismo De Acción

El mecanismo de acción de L-Alanil-L-alanil-L-seril-L-tirosil-L-leucil-L-fenilalanil-L-serina depende de su contexto biológico específico. En general, los péptidos interactúan con receptores o enzimas, modulando su actividad. Los objetivos moleculares y las vías involucradas pueden incluir:

Unión a receptores: Los péptidos pueden unirse a receptores de la superficie celular, desencadenando cascadas de señalización intracelular.

Inhibición enzimática: Los péptidos pueden inhibir o activar enzimas, afectando las vías metabólicas.

Comparación Con Compuestos Similares

Sequence and Structural Variations

The following table compares the target compound with peptides of analogous length or residue composition:

Comparison with Shorter Peptides

Di- and tripeptides like L-Alanyl-L-Alanine () and L-Alanyl-L-Leucine-L-phenylalanine have lower molecular weights (<500 g/mol) and simpler structures. These are often used in nutraceuticals or as enzyme substrates due to their ease of synthesis and bioavailability . In contrast, the heptapeptide’s size and complexity may limit its permeability but enhance target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.